2-Methoxy-3-nitrothiophene

Übersicht

Beschreibung

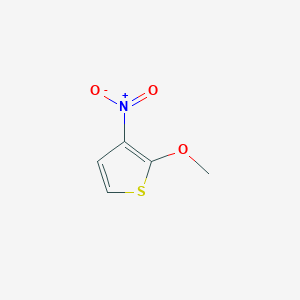

2-Methoxy-3-nitrothiophene is an organic compound with the molecular formula C5H5NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-nitrothiophene typically involves nitration of 2-methoxythiophene. One common method includes the reaction of 2-methoxythiophene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-3-nitrothiophene undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group at the 3-position makes the compound susceptible to nucleophilic substitution reactions.

Electrophilic Substitution: The methoxy group at the 2-position activates the thiophene ring towards electrophilic substitution reactions, such as halogenation and acylation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as dimethylamine and reaction conditions involving solvents like methanol.

Electrophilic Substitution: Reagents like bromine or acyl chlorides in the presence of Lewis acids.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

Major Products:

Nucleophilic Substitution: Formation of substituted thiophenes with various functional groups.

Electrophilic Substitution: Halogenated or acylated thiophene derivatives.

Reduction: Amino-substituted thiophenes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of nitrothiophene derivatives, including 2-methoxy-3-nitrothiophene. Research indicates that compounds derived from nitrothiophenes demonstrate potent activity against several pathogenic bacteria, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. . These compounds function as prodrugs, requiring activation by bacterial nitroreductases to exhibit their antibacterial effects. The mechanism involves the reduction of the nitro group, which is critical for their bactericidal activity.

Case Study: Nitrothiophene Carboxamides

A specific study focused on nitrothiophene carboxamides showed that these compounds could evade efflux mechanisms in bacteria, making them promising candidates for developing new antibiotics. The study utilized various E. coli strains to evaluate the efficacy of these compounds, demonstrating significant antibacterial activity against resistant strains .

Synthetic Applications

Building Blocks in Organic Synthesis

this compound serves as an important building block in organic synthesis. It is used to synthesize more complex thiophene derivatives and other heterocyclic compounds through nucleophilic substitution reactions. A kinetic study revealed that these reactions proceed via a nucleophilic aromatic substitution mechanism, with the structure-reactivity correlations providing insights into optimizing synthetic pathways .

Table 1: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Solvent: Methanol/Acetonitrile | Various substituted thiophenes |

| Electrophilic Aromatic Substitution | Temperature: 20°C | Nitro-substituted products |

Material Science

Nanoparticle Development

The compound has been explored for its potential in creating polyphenol-containing nanoparticles. These nanoparticles leverage the properties of this compound for applications in drug delivery and bioimaging due to their antioxidant properties and ability to interact with various biological materials . This application is particularly relevant in cancer therapy and other biomedical fields.

Environmental Applications

Eco-Friendly Synthesis Methods

The synthesis of this compound can be conducted using environmentally friendly methods. For instance, innovative approaches employing solid acid catalysts such as montmorillonite clay have been developed to enhance selectivity and reduce hazardous waste during nitration processes . This aligns with the growing emphasis on sustainable chemistry practices.

Wirkmechanismus

The mechanism of action of 2-Methoxy-3-nitrothiophene involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-3-nitrothiophene can be compared with other nitrothiophene derivatives:

2-Methoxy-5-nitrothiophene: Similar structure but with the nitro group at the 5-position, affecting its reactivity and applications.

2-Methoxy-3,5-dinitrothiophene:

2-Methoxy-4-nitrothiophene: Another isomer with distinct reactivity patterns.

Uniqueness: The unique positioning of the methoxy and nitro groups in this compound provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various chemical transformations and applications .

Biologische Aktivität

2-Methoxy-3-nitrothiophene is a compound of interest due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article summarizes the findings from various studies, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic uses.

Chemical Structure and Properties

This compound possesses a unique thiophene ring substituted with a methoxy group at the 2-position and a nitro group at the 3-position. This structure is critical for its biological activity, influencing both its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. Studies demonstrate that this compound can react with thiols, such as glutathione, leading to the formation of Meisenheimer complexes or other reactive intermediates that interfere with cellular functions .

Nucleophilic Substitution Reactions

The nucleophilic substitution mechanism involves the attack of nucleophiles on the electrophilic carbon adjacent to the nitro group. This process has been shown to be rate-limiting in various solvents, suggesting that the reaction conditions significantly affect its biological activity .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness is linked to its ability to disrupt bacterial cell wall synthesis and function through the aforementioned nucleophilic mechanisms .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential anticancer activity. Studies have reported that it induces apoptosis in cancer cell lines by promoting oxidative stress and disrupting cellular signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the thiophene ring can significantly alter the biological activity of derivatives. For instance, introducing additional nitro groups or varying substituents on the thiophene ring influences both antibacterial potency and selectivity .

Table 2: Structure-Activity Relationship of Nitrothiophenes

| Compound | Substituents | Activity (MIC) | Notes |

|---|---|---|---|

| This compound | Methoxy, Nitro | 10 µg/mL | Effective against E. coli |

| 2-Chloro-3,5-dinitrothiophene | Chloro, Dinitro | 5 µg/mL | Higher activity observed |

| 5-Nitrothiophene | Nitro | 20 µg/mL | Lower activity compared to others |

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of various nitrothiophenes against E. coli, demonstrating that compounds with multiple nitro groups exhibited enhanced antibacterial properties due to increased reactivity towards nucleophiles within bacterial cells .

- Cancer Cell Line Studies : In vitro studies showed that treatment with this compound led to significant reductions in cell viability in cancer cell lines, indicating its potential as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

2-methoxy-3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-9-5-4(6(7)8)2-3-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCGGXGEVDUVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CS1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505566 | |

| Record name | 2-Methoxy-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30549-14-5 | |

| Record name | 2-Methoxy-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Methoxy-3-nitrothiophene particularly interesting for studying nucleophilic aromatic substitution reactions?

A1: The structure of this compound, featuring both a methoxy (-OCH3) and a nitro (-NO2) group adjacent to each other on the thiophene ring, makes it highly susceptible to nucleophilic attack. This is due to the electron-withdrawing nature of the nitro group, which activates the ring towards nucleophilic substitution, and the presence of the methoxy group as a good leaving group. This allows researchers to investigate the kinetics and mechanisms of these reactions under various conditions.

Q2: How does the choice of solvent affect the reaction of this compound with nucleophiles like piperidine?

A2: Research has shown that the solvent significantly influences the reaction pathway. For instance, in benzene, the reaction of this compound with piperidine exhibits third-order kinetics, suggesting a base-catalyzed mechanism (SB-GA) where a second molecule of piperidine acts as a base [, , ]. In contrast, reactions conducted in methanol might proceed through a different mechanism, warranting further investigation [].

Q3: Do substituents on the 5-position of the thiophene ring in this compound impact its reactivity with nucleophiles?

A3: Yes, the presence and nature of substituents at the 5-position of this compound significantly influence its reactivity. Studies examining a series of 5-substituted 2-methoxy-3-nitrothiophenes (X = H, CONH2, CO2Me, Ac, SO2Me, CN, or NO2) reacting with piperidine in benzene revealed that electron-withdrawing groups at the 5-position enhance the reaction rate, supporting the proposed SB-GA mechanism [].

Q4: Are there any studies focusing on the formation of Meisenheimer complexes during the reaction of this compound with nucleophiles?

A4: Yes, research has explored the formation of Meisenheimer-type adducts. Specifically, the reaction of this compound with sodium methoxide in methanol has been investigated, providing insights into the intermediates formed during nucleophilic aromatic substitution reactions involving this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.